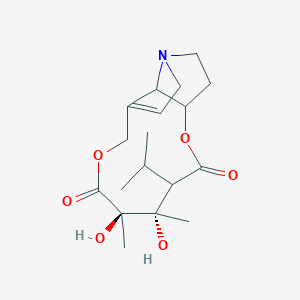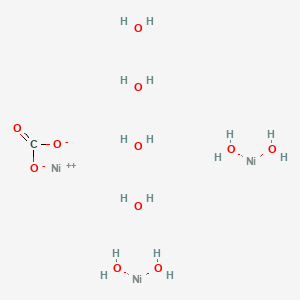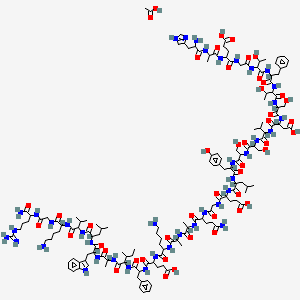
Trichodesmin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichodesmine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds produced by plants as a defense mechanism against herbivores. Pyrrolizidine alkaloids are known for their hepatotoxic and carcinogenic properties. Trichodesmine is found in various plant species, particularly in the Boraginaceae and Asteraceae families .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trichodesmine involves several steps, starting from basic organic compounds. One common synthetic route includes the formation of the pyrrolizidine core structure through cyclization reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of trichodesmine is less common due to its toxic nature. extraction from natural sources, such as plants, is a more feasible method. The extraction process involves solvent extraction followed by purification using techniques like liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Trichodesmine undergoes various chemical reactions, including:
Oxidation: Trichodesmine can be oxidized to form N-oxides, which are often more toxic than the parent compound.
Reduction: Reduction reactions can convert trichodesmine into less toxic derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom in the pyrrolizidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolizidine alkaloids .
Wissenschaftliche Forschungsanwendungen
Trichodesmine has several scientific research applications:
Wirkmechanismus
Trichodesmine exerts its effects primarily through the formation of reactive metabolites in the liver. These metabolites can bind to cellular macromolecules, leading to cellular damage and hepatotoxicity. The primary molecular targets include DNA and proteins, which can result in mutations and carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Trichodesmine is compared with other pyrrolizidine alkaloids such as:
- Senecionine
- Lycopsamine
- Heliotrine
- Monocrotaline
Uniqueness
Trichodesmine is unique due to its specific structure and the types of reactions it undergoes. It has a distinct pattern of toxicity and reactivity compared to other pyrrolizidine alkaloids .
Eigenschaften
Molekularformel |
C18H27NO6 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(5S,6R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12?,13?,14?,17-,18-/m0/s1 |
InChI-Schlüssel |
SOODLZHDDSGRKL-FGQRLDKASA-N |
Isomerische SMILES |
CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)[C@]([C@@]1(C)O)(C)O |
Kanonische SMILES |
CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B14796302.png)
![2-(4-bromo-2-chlorophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14796313.png)

![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14796324.png)
![N-methyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B14796330.png)


![5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B14796356.png)
![N'-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B14796368.png)
![(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid](/img/structure/B14796370.png)
![3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate](/img/structure/B14796373.png)
![2-Phenylethyl 4-oxo-4-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butanoate](/img/structure/B14796374.png)
![(1S,2S,3R,5S)-3-(7-(((1R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14796391.png)
